3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Overview
Description
The compound "3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the reaction of 3-methyl-2,3-dihydrobenzothiazole-2-thione with Grignard reagents or organolithiums can lead to the formation of 2,2-disubstituted 3-methyl-2,3-dihydrobenzothiazoles, as well as other related compounds . Another approach involves the reaction of 1,3-benzodithiole-2-thione with benzyne, which can yield novel tetracyclic sulfonium salts that can be further transformed into dibenzo-1,3,6-trithiocin derivatives . Additionally, a one-pot C–C and C–N bond-forming strategy in water has been developed for the synthesis of benzo[d]thiazol-2-ylamino derivatives, highlighting the use of environmentally friendly solvents .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related molecular salt was identified by X-ray crystallography, and its spectroscopic properties were investigated using density functional theory (DFT) . In another study, the crystal structure of a molecular salt composed of an imidazolium cation and a 4-methylbenzenesulfonate anion was determined, revealing specific dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazoles has been achieved using a tandem C-H iodination and trifluoromethylthiolation process . The synthesis of thiazolo[2, 3-b]benzothiazolium perchlorates involves acid-cyclization of ketosulfides, which are prepared by alkylation of 2-mercaptobenzothiazole sodium salt . Furthermore, thiazoles can be prepared from 1H-1-(1'-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides and thioamides, with the co-product being recoverable and reusable .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The imidazole ring in one of the molecular salts is planar, and the anion and cation are connected by hydrogen bonds, forming chains in the crystal structure . The synthesis of 1,2-benzothiazole-3(2H)-thione 1,1-dioxides by DBU-promoted cyclization of 2-(aminosulfonyl)-N-methylbenzothioamide derivatives is another example of the reactivity of these compounds, which can be used to generate heterocycles with potential applications as plant disease control agents or pesticides .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Preparation of Thiazoles :A study by Ishiwata and Togo (2008) described the high-yield synthesis of thiazoles, where potassium 2-iodo-5-methylbenzenesulfonate, a related compound, was recovered and reused in the synthesis process (Y. Ishiwata & H. Togo, 2008).
Synthesis of Novel Compounds for Biological Applications :A study by Bhale et al. (2018) involved the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, indicating the potential for creating novel molecules with significant biological properties (Pravin S. Bhale et al., 2018).
properties
IUPAC Name |
4-methylbenzenesulfonate;3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS2.C7H8O3S/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABZOJLSUJGFH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069031 | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate | |
CAS RN |
55514-14-2 | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55514-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055514142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55514-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84235 | |
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Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolium, 3-methyl-2-(methylthio)-, salt with 4-methylbenzenesulfonic acid (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-(methylthio)benzothiazolium p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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